molecular formula C9H13N3O4 B2372191 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1005640-74-3

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2372191
CAS No.: 1005640-74-3
M. Wt: 227.22
InChI Key: DFANDWKEUBXWKL-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A new synthesis approach for pyrazole derivatives, similar to the compound , was developed, improving known methods and characterized by NMR and IR spectroscopy, as well as X-ray diffraction analysis (Ozerova et al., 2015).
  • Research on square planar mononuclear Pd(II) complexes using related compounds revealed unprecedented helical twists in the molecular structure, indicating potential for complex and unique molecular geometries (Drew et al., 2007).

Biological Activities

  • Synthesized pyrazole derivatives exhibited significant antibacterial potential and DNA photocleavage activity, highlighting their potential in pharmacology and biotechnology (Sharma et al., 2020).
  • Another study synthesized a series of pyrazole derivatives and tested their antibacterial activity, confirming the potential of these compounds in developing new antibacterial agents (Al-Smaisim, 2012).
  • Novel pyrazole-based drug candidates were modeled for their interactions against bacterial DNA gyrase, showing promising antimicrobial activities (Shubhangi et al., 2019).

Spectroscopic and Structural Studies

  • Azo dyes based on pyrazole derivatives were synthesized, showing interesting spectroscopic properties and potential applications in dyeing and coloring industries (Atay et al., 2017).
  • The structural characteristics of pyrazole derivatives were analyzed in various studies, contributing to our understanding of their chemical behavior and potential applications in materials science (Papernaya et al., 2013).

Corrosion Inhibition and Material Sciences

  • Pyrazole derivatives have been investigated for their potential as corrosion inhibitors, showing promising results in protecting metals against corrosion, which is vital in industrial applications (Wang et al., 2006).

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(9(13)14)4-11-7(3)8(12(15)16)6(2)10-11/h5H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFANDWKEUBXWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.